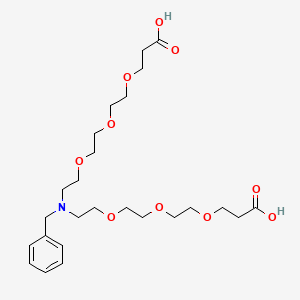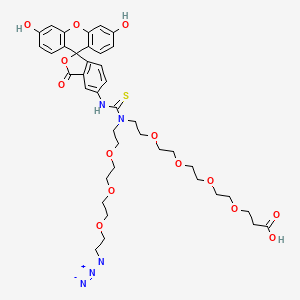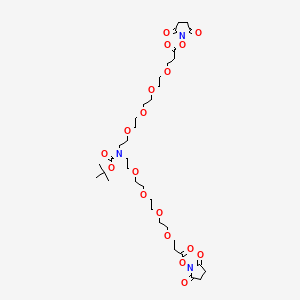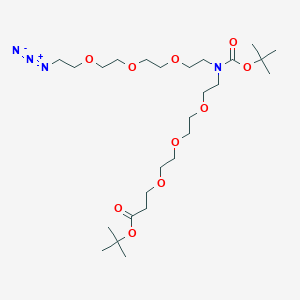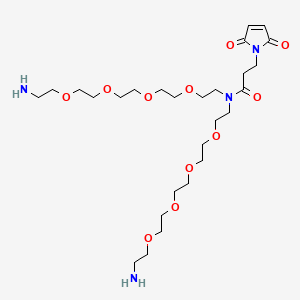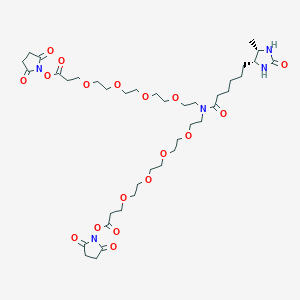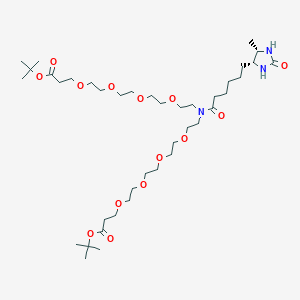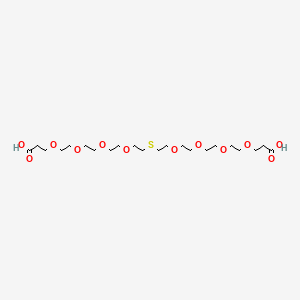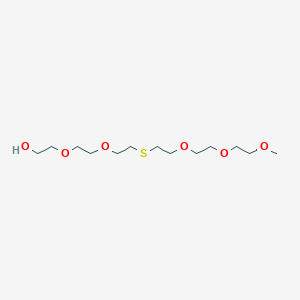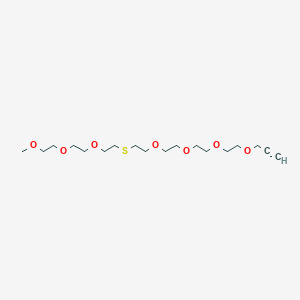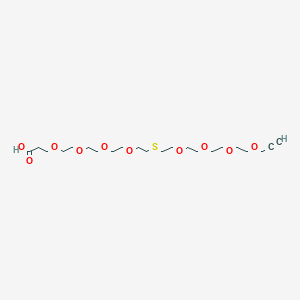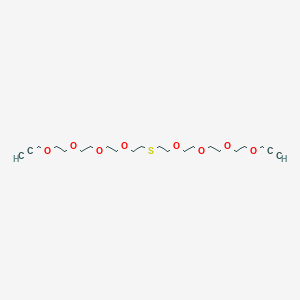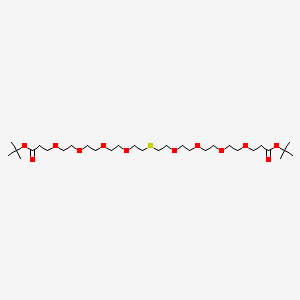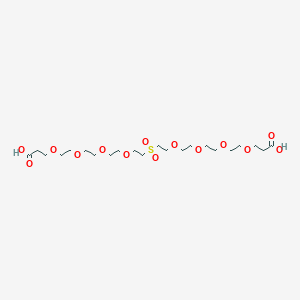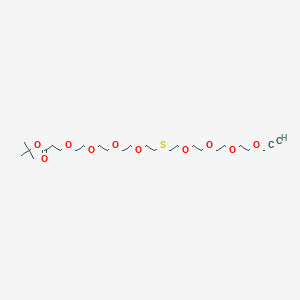
Propargyl-PEG4-S-PEG4-t-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propargyl-PEG4-S-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative containing a propargyl group and a t-butyl ester group. This compound is primarily used as a PEG linker in various chemical and biological applications. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages. The t-butyl ester group serves as a better leaving group compared to a hydroxyl group, enhancing the compound’s reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG4-S-PEG4-t-butyl ester typically involves the reaction of PEG derivatives with propargyl and t-butyl ester groups. The synthetic route includes the following steps:
Activation of PEG Derivatives: PEG derivatives are activated using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form reactive intermediates.
Coupling with Propargyl and t-butyl Ester Groups: The activated PEG derivatives are then coupled with propargyl and t-butyl ester groups under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes:
Bulk Activation of PEG Derivatives: Large quantities of PEG derivatives are activated using industrial-grade reagents.
Automated Coupling Reactions: The activated PEG derivatives are subjected to automated coupling reactions with propargyl and t-butyl ester groups.
Purification and Quality Control: The final product is purified using techniques such as chromatography and subjected to rigorous quality control tests to ensure high purity and consistency.
化学反応の分析
Types of Reactions
Propargyl-PEG4-S-PEG4-t-butyl ester undergoes various chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages
Substitution Reactions: The t-butyl ester group can undergo substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Copper Catalysts: Copper(I) catalysts are commonly used in Click Chemistry reactions involving the propargyl group.
EDC and DCC: These reagents are used for activating PEG derivatives during the synthesis of this compound.
Major Products Formed
Triazole Linkages: Formed during Click Chemistry reactions with azide-bearing compounds
Substituted PEG Derivatives: Formed during substitution reactions involving the t-butyl ester group.
科学的研究の応用
Propargyl-PEG4-S-PEG4-t-butyl ester has a wide range of scientific research applications, including:
作用機序
類似化合物との比較
Propargyl-PEG4-S-PEG4-t-butyl ester can be compared with other similar compounds, such as:
Propargyl-PEG4-NHS Ester: Contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group.
Propargyl-PEG4-Maleimide: Contains a propargyl group and a maleimide group.
Propargyl-PEG4-Acid: Contains a propargyl group and a carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a propargyl group and a t-butyl ester group, which enhances its reactivity and versatility in various chemical and biological applications .
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O10S/c1-5-7-28-9-11-30-13-15-32-17-19-34-21-23-37-24-22-35-20-18-33-16-14-31-12-10-29-8-6-25(27)36-26(2,3)4/h1H,6-24H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWOCVRYLDFSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
